2-(2-Ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Overview
Description
The compound “2-(2-Ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride” is a complex organic molecule. It contains a quinoline ring which is a heterocyclic aromatic organic compound. It also has an ethoxyphenyl group and a carbonyl chloride group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, an ethoxyphenyl group, and a carbonyl chloride group . The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the functional groups present. The carbonyl chloride group is typically very reactive and can undergo various reactions such as nucleophilic acyl substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect its solubility, melting point, boiling point, and other properties .Scientific Research Applications
Fluorescence Derivatization in High-Performance Liquid Chromatography
6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a similar compound, has been utilized as a highly sensitive fluorescence derivatization reagent for both primary and secondary alcohols in high-performance liquid chromatography. This application is significant for its ability to react with various alcohols, producing corresponding fluorescent esters that are separable on reversed-phase columns (Yoshida, Moriyama, & Taniguchi, 1992).
Synthesis of Alkynes
In another study, diethyl (dichloromethyl)phosphonate was used in the synthesis of alkynes like (4‐Methoxyphenyl)Ethyne, illustrating the utility of related quinoline compounds in organic synthesis processes (Marinetti & Savignac, 2003).
Nonlinear Optical Properties
A study on 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonate compounds, which are structurally related to the queried compound, revealed their potential in nonlinear optical applications. These compounds exhibited promising characteristics for optical limiting applications, showcasing the potential of quinoline derivatives in optical technologies (Ruanwas et al., 2010).
pH-Metric and Theoretical Studies
A related compound, 2-[α-(o-methoxyphenyl)methylidenehydrazino]-4,6-dimethylquinoline, underwent pH-metric and theoretical studies to determine its complexation. This type of research is crucial for understanding the chemical behavior of quinoline derivatives in various environments (Samy et al., 2018).
Fluorescence Derivatization for Amines
Another study focused on 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, which was found effective as a fluorescence derivatization reagent for primary amines. This highlights its potential in analytical chemistry, especially in liquid chromatography for amine detection (Yoshida, Moriyama, Nakamura, & Taniguchi, 1993).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-4-24-18-8-6-5-7-14(18)17-11-16(20(21)23)15-10-12(2)9-13(3)19(15)22-17/h5-11H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOILYKPTGIGAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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